N-(1-cyano-4-methylcyclohexyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-methylacetamide
Description
The compound N-(1-cyano-4-methylcyclohexyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-methylacetamide is a synthetic molecule featuring a quinazolinone core substituted with a 2-fluorophenyl group at position 3 and a sulfanyl-linked acetamide moiety at position 2. The acetamide nitrogen is further modified with a 1-cyano-4-methylcyclohexyl group and a methyl substituent. The 2-fluorophenyl group may enhance binding specificity through electronic and steric effects, while the cyano-cyclohexyl moiety could improve metabolic stability and solubility compared to simpler alkyl or aryl groups .
Properties
Molecular Formula |
C25H25FN4O2S |
|---|---|
Molecular Weight |
464.6 g/mol |
IUPAC Name |
N-(1-cyano-4-methylcyclohexyl)-2-[3-(2-fluorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-methylacetamide |
InChI |
InChI=1S/C25H25FN4O2S/c1-17-11-13-25(16-27,14-12-17)29(2)22(31)15-33-24-28-20-9-5-3-7-18(20)23(32)30(24)21-10-6-4-8-19(21)26/h3-10,17H,11-15H2,1-2H3 |
InChI Key |
FLXSVGKTQNYYQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)(C#N)N(C)C(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyano-4-methylcyclohexyl)-2-((3-(2-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-methylacetamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate amines under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted with a nucleophile.
Attachment of the Cyano-Substituted Cyclohexyl Moiety: This step involves the reaction of a cyano-substituted cyclohexylamine with the quinazolinone intermediate.
Thioether Formation: The final step involves the formation of a thioether linkage between the quinazolinone core and the cyano-substituted cyclohexyl moiety using a suitable thiol reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction of the cyano group.
Substituted Aromatics: From electrophilic aromatic substitution reactions.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biology and Medicine
Drug Development: The quinazolinone core is a common scaffold in medicinal chemistry, and this compound could be explored for its potential as a therapeutic agent.
Biological Probes: It can be used as a probe to study biological pathways involving quinazolinone derivatives.
Industry
Polymer Chemistry: The compound can be used as a monomer or additive in the synthesis of specialized polymers.
Mechanism of Action
The mechanism of action of N-(1-Cyano-4-methylcyclohexyl)-2-((3-(2-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-methylacetamide is likely to involve interactions with specific molecular targets such as enzymes or receptors. The quinazolinone core can inhibit certain enzymes by mimicking natural substrates, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Quinazolinone Substituents
- Target Compound : The 2-fluorophenyl group at position 3 introduces electronegativity and steric hindrance, which may enhance target binding specificity compared to 4-methylphenyl () or 4-chlorophenyl () analogs. Fluorine’s inductive effects can stabilize aromatic interactions in hydrophobic binding pockets .
- Compound : The 4-chlorophenyl substituent offers moderate electronegativity and bulk, balancing solubility and binding affinity .
Acetamide Modifications
- Target Compound: The 1-cyano-4-methylcyclohexyl group combines rigidity (cyclohexane) with polarity (cyano), likely improving metabolic stability and solubility compared to purely aromatic substituents (e.g., 3-chloro-2-methylphenyl in ) .
- Compound : The sulfamoylphenyl group enhances solubility via hydrogen bonding with water, a trait absent in the target compound’s hydrophobic cyclohexyl group .
Research Findings and Implications
Pharmacokinetic Predictions
- Solubility: The target compound’s cyano-cyclohexyl group may reduce aqueous solubility compared to sulfamoyl-containing analogs () but improve membrane permeability .
Binding Affinity Hypotheses
Molecular docking studies using tools like AutoDock Vina () could predict enhanced binding for the target compound due to fluorine’s electronegativity and the cyclohexyl group’s conformational rigidity. In contrast, ’s chloro-methylphenyl analog might exhibit stronger hydrophobic interactions but poorer selectivity .
Biological Activity
N-(1-cyano-4-methylcyclohexyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-methylacetamide is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's structure can be represented as follows:
Preliminary studies suggest that this compound may exhibit antitumor activity by inducing apoptosis in cancer cells. The proposed mechanism involves the following pathways:
- Cell Cycle Arrest: The compound has been shown to arrest the cell cycle at the S phase, which is critical for DNA synthesis and replication.
- Induction of Apoptosis: It promotes apoptosis through mitochondrial membrane potential disruption, leading to caspase activation and subsequent cell death.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. A study involving HepG2 liver cancer cells demonstrated that:
- IC50 Value: The compound showed an IC50 value of approximately 15 µM, indicating potent cytotoxicity against these cells.
- Mechanistic Insights: The compound was found to interact with farnesyltransferase, a key enzyme involved in cancer cell proliferation and survival .
Inhibition of Tumor Growth
In vivo studies have reported that administration of this compound resulted in a significant reduction in tumor size in xenograft models. The following table summarizes key findings from various studies:
Case Studies
Several case studies have highlighted the efficacy of this compound in clinical settings:
- HepG2 Cell Study: This study illustrated how treatment with the compound led to a marked increase in apoptotic markers (caspase-3 and -9) compared to untreated controls.
- Xenograft Model: In a murine model, daily administration resulted in a 60% reduction in tumor volume after four weeks of treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
